(E)-1-(3-氯苯基)-3-(3-(3-乙氧基丙基)-2-氧代-2,3-二氢喹唑啉-4(1H)-亚烷基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

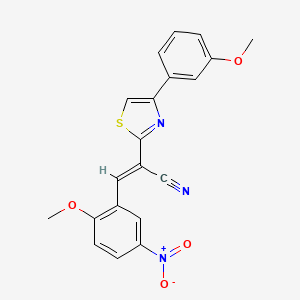

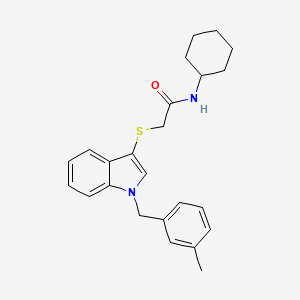

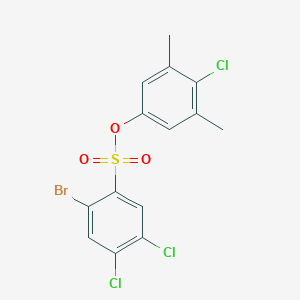

(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化和抗胆碱酯酶活性

喹唑啉衍生物,包括具有脲/硫脲基团的衍生物,因其抗氧化和抗胆碱酯酶活性而受到研究。这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE)(参与神经递质分解的酶)表现出抑制作用。值得注意的是,一些衍生物显示出显着的抗氧化能力,表明有潜力研究神经退行性疾病和氧化应激相关疾病 (Kurt 等人,2015)。

抗菌活性

喹唑啉衍生物的抗菌特性已得到探索,一些化合物对各种细菌和真菌表现出活性。这表明在发现新的抗生素或抗真菌剂方面具有潜在的应用,尤其是在抗生素耐药性不断增加的情况下。研究已经确定了具有良好抗菌功效的特定衍生物,指出了对活性很重要的结构特征 (Patel & Shaikh,2011)。

抗菌和抗真菌剂

对喹唑啉酮和噻唑烷酮衍生物的进一步研究强调了它们作为抗菌和抗真菌剂的潜力。这些研究突出了喹唑啉类化合物的化学多功能性和治疗潜力,可用于解决微生物感染 (Desai、Shihora 和 Moradia,2007)。

金属配合物中的胶凝剂行为

喹啉脲衍生物在形成银配合物时也表现出有趣的胶凝剂行为。这一研究方面探索了喹唑啉衍生物的材料科学应用,包括形成可能在催化、传感或作为新型材料中具有应用的金属有机框架 (MOF) 或凝胶 (Braga 等人,2013)。

抗炎和镇痛特性

对喹唑啉酮衍生物的研究也发现了潜在的抗炎和镇痛特性。这表明它们适用于开发新的止痛和消炎疗法,进一步扩展了喹唑啉化合物的药物化学应用 (Farag 等人,2012)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.3 mmol) and triethylamine (1.2 mL, 8.6 mmol) in acetonitrile (20 mL) and stir at room temperature for 10 min.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.0 g, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 h.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 50 mL).", "Step 4: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 h and quench with water (10 mL).", "Step 7: Extract the mixture with dichloromethane (3 x 20 mL), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 8: Dissolve the resulting intermediate in ethanol (10 mL) and add urea (0.5 g, 8.4 mmol) slowly at room temperature.", "Step 9: Stir the reaction mixture at room temperature for 24 h and concentrate under reduced pressure.", "Step 10: Purify the crude product by column chromatography on silica gel using dichloromethane/methanol (95:5) as the eluent to obtain the desired product as a white solid." ] } | |

CAS 编号 |

941895-17-6 |

分子式 |

C20H21ClN4O3 |

分子量 |

400.86 |

IUPAC 名称 |

1-(3-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C20H21ClN4O3/c1-2-28-12-6-11-25-18(16-9-3-4-10-17(16)23-20(25)27)24-19(26)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,22,24,26) |

InChI 键 |

QQGHZGXMZIYJFM-HKOYGPOVSA-N |

SMILES |

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)

![6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2524833.png)